molecular formula C15H19NO2 B2456227 3-Diallylaminomethyl-4-methoxy-benzaldehyde CAS No. 832740-13-3

3-Diallylaminomethyl-4-methoxy-benzaldehyde

Cat. No.: B2456227
CAS No.: 832740-13-3
M. Wt: 245.322
InChI Key: PHNVBPBQXYWFQS-UHFFFAOYSA-N
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Description

3-Diallylaminomethyl-4-methoxy-benzaldehyde is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound features a benzaldehyde core substituted with a diallylaminomethyl group and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with diallylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

3-Diallylaminomethyl-4-methoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diallylaminomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

3-Diallylaminomethyl-4-methoxy-benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Diallylaminomethyl-4-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The diallylaminomethyl group can engage in various binding interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 3-Diallylaminomethyl-4-methoxy-benzaldehyde include:

    3-Diallylaminomethyl-4-hydroxy-benzaldehyde: Differing by the presence of a hydroxy group instead of a methoxy group.

    3-Diallylaminomethyl-4-ethoxy-benzaldehyde: Featuring an ethoxy group in place of the methoxy group.

    3-Diallylaminomethyl-4-methyl-benzaldehyde: Substituted with a methyl group instead of a methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-8-16(9-5-2)11-14-10-13(12-17)6-7-15(14)18-3/h4-7,10,12H,1-2,8-9,11H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNVBPBQXYWFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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